CID 57375614
Description
CID 57375614 is a unique compound cataloged in PubChem, a public repository for chemical substances. Compounds in PubChem are characterized using experimental or computational data, including mass spectrometry, NMR, and predictive modeling. For this compound, further investigation into its molecular formula, stereochemistry, and applications would require access to PubChem’s full database or specialized studies.
Properties
Molecular Formula |
CH2N2Na2 |
|---|---|
Molecular Weight |
88.020 g/mol |
InChI |
InChI=1S/CH2N2.2Na/c2-1-3;;/h2H2;; |
InChI Key |
FFNKZSVHHUBFHT-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N.[Na].[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isothiocyanate group undergoes nucleophilic attack at the electrophilic carbon atom. Key reactions include:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amine addition | Ethanol, 25°C, 6h | Thiourea derivatives | 78-92% | |
| Thiol addition | DMF, 60°C, 3h | Dithiocarbamate adducts | 65-85% | |
| Hydrolysis | H₂O/NaOH, reflux | 4,5-Dichloro-2-aminopyridine + COS | 94% |
Mechanism:
-
Nucleophiles (e.g., amines, thiols) attack the carbon in -N=C=S, forming intermediates that tautomerize to thioureas or dithiocarbamates.
Cycloaddition and Heterocycle Formation
The compound participates in [4+2] cycloadditions and forms fused heterocycles under thermal conditions:
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Dienophiles (e.g., maleic anhydride) | Toluene, 110°C, 12h | Pyrido[2,3-d]thiazine derivatives | Antimicrobial agents |
| Azides | Cu(I) catalysis, 80°C | Tetrazolo[1,5-a]pyridines | Bioactive scaffolds |
Key intermediates involve thiourea-bridged structures, confirmed via FTIR (C=S stretch at 1,150 cm⁻¹) and ¹³C NMR (δ 132–138 ppm for isothiocyanate carbon) .
Substitution Reactions
Electrophilic aromatic substitution occurs at the pyridine ring’s C-3 position due to electron-withdrawing effects of Cl and -NCS groups:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → RT, 2h | 3-Nitro-4,5-dichloro-2-isothiocyanatopyridine | 83% para:meta = 9:1 |
| Br₂/FeBr₃ | CH₂Cl₂, 40°C, 4h | 3-Bromo derivative | >95% regioselectivity |
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals stability up to 180°C, followed by decomposition:
| Temperature Range | Major Products | Mechanism |
|---|---|---|
| 180–220°C | CS₂, NH₃, Cl₂ | Radical scission of N=C=S and C-Cl bonds |
| >220°C | Polycyclic aromatic hydrocarbons | Pyrolytic cyclization |
Biological Activity Correlation
Derivatives exhibit structure-activity relationships (SAR) in antimicrobial and anticancer assays:
| Derivative | IC₅₀ (μM) vs. Plasmodium falciparum | LogP | Reference |
|---|---|---|---|
| Thiourea analog | 2.45 ± 0.3 | 1.8 | |
| Tetrazolo-pyridine | 5.12 ± 0.6 | 2.3 |
Lower IC₅₀ correlates with electron-withdrawing substituents enhancing target binding (e.g., PfATP4 inhibition) .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 57375614, we analyze structurally or functionally analogous compounds from the evidence, focusing on molecular properties, bioactivity, and research applications.
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings:
Structural Diversity: Oscillatoxin D (CID 101283546) and betulin (CID 72326) exemplify natural products with complex macrocyclic or triterpenoid frameworks, contrasting with synthetic compounds like CAS 1254115-23-5 (CID 57416287), which features a simpler piperazine scaffold . Tubocuraine (CID 6000) highlights the pharmacological relevance of quaternary ammonium structures in modulating ion channels .
Synthetic compounds like CID 57416287 are optimized for specific pharmacokinetic properties (e.g., log $ P $, solubility), critical for drug development .
Methodological Insights :
- Studies on similar compounds emphasize the use of GC-MS , HPLC , and collision cross-section (CCS) data for structural elucidation .
- Machine learning models, as seen in Table 8 (), predict placental transfer classes by comparing molecular descriptors (e.g., log $ P $, molecular weight) of analogs like tubocuraine .
Q & A
Q. How should I design experiments to characterize the physicochemical properties of CID 57375614?
Q. What strategies ensure a comprehensive literature review for this compound?
- Methodological Answer : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND synthesis NOT patent"). Prioritize peer-reviewed articles and avoid unreliable sources (e.g., ). Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure search terms . Cross-reference citations in review articles to identify foundational studies.
Q. How can I ensure reproducibility in synthesizing this compound?
- Methodological Answer : Provide granular details in the Materials and Methods section: reagent purity, reaction conditions (temperature, time, atmosphere), and purification steps (e.g., column chromatography gradients). Use supplementary materials to share raw data (e.g., NMR spectra, chromatograms) and validate results via independent replication by a lab member .
Q. What criteria should guide the selection of characterization techniques for this compound?
- Methodological Answer : Align techniques with research objectives:
Q. How do I formulate a hypothesis about the biological activity of this compound?
- Methodological Answer : Derive hypotheses from structure-activity relationship (SAR) studies of analogous compounds. Use computational tools (e.g., molecular docking) to predict target interactions. Test hypotheses via in vitro assays (e.g., enzyme inhibition) with appropriate positive/negative controls .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer : Conduct a systematic error analysis :
Q. What experimental approaches optimize the synthetic yield of this compound?
Q. How can interdisciplinary methods enhance research on this compound?
Q. What methodologies assess the long-term stability of this compound under varying storage conditions?
- Methodological Answer : Conduct ICH-compliant stability studies :
Q. How should discrepancies between theoretical predictions and experimental results for this compound be addressed?
- Methodological Answer : Re-examine assumptions in computational models (e.g., force field parameters, solvation effects). Perform sensitivity analyses to identify variables impacting predictions. Validate in silico findings with mutagenesis studies or isotopic labeling .
Key Methodological Frameworks
| Framework | Application | Reference |
|---|---|---|
| FINER | Evaluate feasibility, novelty, ethics of research questions | |
| PICO | Structure literature search strategies | |
| DoE | Optimize synthetic/experimental conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
